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Compound of Interest

Compound Name: Bensulfuron-methyl

Cat. No.: B033747 Get Quote

Introduction

Bensulfuron-methyl is a selective pre- and post-emergence sulfonylurea herbicide used to

control annual and perennial broadleaf weeds and sedges, particularly in rice and wheat

cultivation.[1][2] Its herbicidal activity stems from the inhibition of acetolactate synthase (ALS),

an enzyme crucial for the biosynthesis of branched-chain amino acids in plants.[3][4] This

enzyme is absent in mammals, which is a primary contributor to the compound's low

mammalian toxicity.[5] This guide provides an in-depth summary of the toxicological profile of

Bensulfuron-methyl in mammalian species, compiled from regulatory assessments and

scientific studies, for researchers, scientists, and drug development professionals.

Mechanism of Action
The primary mechanism of action for Bensulfuron-methyl is the inhibition of the enzyme

acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme

catalyzes the first step in the biosynthesis of the essential branched-chain amino acids: valine,

leucine, and isoleucine. By blocking this pathway, the herbicide halts protein synthesis and cell

division, leading to the death of susceptible plants. Mammals lack the ALS enzyme and this

biosynthetic pathway, obtaining these essential amino acids through their diet, which accounts

for the herbicide's high selectivity and low toxicity in mammalian species.
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Caption: Mechanism of Action of Bensulfuron-methyl.

Absorption, Distribution, Metabolism, and Excretion
(ADME)
In mammalian systems, Bensulfuron-methyl is rapidly metabolized and eliminated. The

primary metabolic pathways include hydroxylation and O-demethylation. Studies indicate that

the active substance and its metabolites do not accumulate in tissues, contributing to its low

chronic toxicity profile.
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Caption: ADME pathway for Bensulfuron-methyl in mammals.

Toxicological Endpoints
Bensulfuron-methyl exhibits low toxicity across a range of mammalian studies. The primary

target organ identified in repeated-dose studies at high concentrations is the liver.

Acute Toxicity
Bensulfuron-methyl has a low acute toxicity profile. It is classified under EPA Toxicity

Category IV for oral and inhalation routes and Category III for dermal exposure. It is not a

dermal sensitizer and is classified as Category IV for primary eye and skin irritation.
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Table 1: Acute

Toxicity of

Bensulfuron-methyl

Study Species Route Result

Acute Oral LD50 Rat Oral > 5000 mg/kg bw

Acute Dermal LD50 Rabbit Dermal > 2000 mg/kg bw

Acute Inhalation LC50 Rat Inhalation > 5.0 mg/L

Primary Eye Irritation Rabbit Ocular
Non-irritating

(Category IV)

Primary Dermal

Irritation
Rabbit Dermal

Non-irritating

(Category IV)

Dermal Sensitization Guinea Pig Dermal Not a sensitizer

Repeated Dose Toxicity
The liver is the primary target organ in subchronic and chronic studies, with effects observed

only at high dose levels. Effects noted in mice included increased liver weight, elevated liver

enzymes (alkaline phosphatase, alanine transaminase, and aspartate aminotransferase), and

histological changes. Similar hepatotoxicity was seen in chronic dog studies.
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Table 2:

Repeated

Dose

Toxicity of

Bensulfuron-

methyl

Study Species Duration NOAEL LOAEL Key Findings

Subacute

Dermal

Rat

(Sprague-

Dawley)

28 days
1000

mg/kg/day
-

No significant

abnormalities

in

hematology,

biochemistry,

or histology.

Chronic

Toxicity
Dog 1 year

750 ppm

(approx.

19.9-21.4

mg/kg/day)

7500 ppm

(approx.

222.6-237.3

mg/kg/day)

Hepatotoxicit

y at the

LOAEL.

Chronic

Toxicity
Rat 2 years - -

Little toxicity

observed at

doses up to

7,500 ppm.

Chronic/Onco

genicity
Mouse 2 years -

5000 ppm

(approx. 455-

460

mg/kg/day)

Increased

liver weight

and

histological

lesions at the

highest dose.

Genotoxicity
Bensulfuron-methyl is not considered to be mutagenic. It has tested negative in a battery of in

vitro and in vivo genotoxicity assays.
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Table 3: Genotoxicity

of Bensulfuron-

methyl

Assay Test System Metabolic Activation Result

Bacterial Reverse

Mutation (Ames Test)
S. typhimurium With and Without S9 Negative

In vitro Mammalian

Cell Gene Mutation

Chinese Hamster

Ovary (CHO) cells

(HGPRT locus)

With and Without S9 Negative

In vivo Chromosome

Aberration
Rat Bone Marrow N/A Negative

Carcinogenicity
Based on a lack of evidence of increased tumor incidence in long-term studies with rats and

mice, Bensulfuron-methyl is classified as "not likely to be carcinogenic to humans".

Reproductive and Developmental Toxicity
Bensulfuron-methyl does not cause adverse effects on reproductive function. Developmental

effects, such as skeletal variations and reduced ossification in rats and abortions in rabbits,

were only observed at dose levels exceeding the limit dose, and a clear No Observed Adverse

Effect Level (NOAEL) was established. It is not considered a reproductive or developmental

toxicant under expected exposure levels.
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Table 4:

Reproductive and

Developmental

Toxicity of

Bensulfuron-methyl

Study Species
NOAEL

(Parental/Offspring)
Key Findings

Two-Generation

Reproduction
Rat

250 ppm (approx. 20-

22 mg/kg/day)

Not a reproductive

toxin.

Developmental

Toxicity
Rat -

Skeletal variations

and reduced

ossification only seen

above the limit dose

(1320 mg/kg/day).

Developmental

Toxicity
Rabbit -

Abortions observed

only at levels above

the limit dose.

Neurotoxicity
There is no evidence of neurotoxicity produced by Bensulfuron-methyl in the available

toxicology database, which includes acute and subchronic neurotoxicity studies.

Experimental Protocols
Detailed methodologies for key toxicological assessments are outlined below, based on

standard regulatory guidelines and published study information.

28-Day Subacute Dermal Toxicity Study
This study investigates the potential toxicity following repeated dermal application.

Test System: Sprague-Dawley rats (typically 12 animals/sex/group).
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Dose Groups: A control group (vehicle only) and at least three dose groups (e.g., 250, 500,

and 1000 mg/kg bw/day).

Administration: The test substance is applied daily to a shaved area of the back (approx.

10% of body surface area) for 6 hours per day over 28 consecutive days. The site is covered

with a semi-occlusive dressing.

Observations: Animals are observed daily for clinical signs of toxicity and mortality. Body

weight and food consumption are recorded weekly.

Clinical Pathology: At termination, blood samples are collected for hematology (e.g., red and

white blood cell counts, hemoglobin, platelets) and clinical chemistry (e.g., liver enzymes like

ALT, AST, ALP; kidney function tests like BUN, creatinine).

Pathology: All animals undergo a full necropsy. Organ weights (e.g., liver, kidneys, spleen,

brain) are recorded. A comprehensive set of tissues from the control and high-dose groups

are examined microscopically for histopathological changes.
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Caption: Experimental workflow for a 28-day dermal toxicity study.

Bacterial Reverse Mutation (Ames) Test
This in vitro assay assesses the potential of a substance to induce gene mutations.
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Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100,

TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (WP2uvrA).

Metabolic Activation: The assay is performed both with and without an exogenous metabolic

activation system (S9 mix), typically derived from the livers of rats induced with Aroclor 1254

or phenobarbital/β-naphthoflavone.

Methodology (Plate Incorporation):

A preliminary cytotoxicity test is run to determine the appropriate dose range.

For the main assay, the test substance (at 5 different concentrations), negative control

(vehicle), and positive controls are added to molten top agar containing a trace amount of

histidine or tryptophan.

The bacterial tester strain culture is added, followed by either the S9 mix or a buffer.

The mixture is poured onto minimal glucose agar plates and incubated at 37°C for 48-72

hours.

Evaluation: A positive result is indicated by a dose-related increase in the number of

revertant colonies (colonies that have regained the ability to synthesize the required amino

acid) compared to the negative control, typically a two-fold or greater increase.

In Vivo Mammalian Bone Marrow Chromosome
Aberration Test
This assay detects structural chromosome damage in vivo.

Test System: A common rodent species, preferably rats or mice.

Administration: The test substance is typically administered once or twice via an appropriate

route (e.g., oral gavage, intraperitoneal injection). A vehicle control and a positive control

(e.g., cyclophosphamide) are included.

Procedure:
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Animals are treated with a mitotic arresting agent (e.g., colchicine) at a set time before

euthanasia.

Animals are euthanized at appropriate intervals after treatment to sample cells at the first

post-treatment mitosis (e.g., 18-24 hours).

Bone marrow is flushed from the femurs, and cells are harvested.

Cells are treated with a hypotonic solution, fixed, and dropped onto microscope slides.

Analysis: Slides are stained (e.g., with Giemsa), and at least 100 well-spread metaphases

per animal are scored for structural chromosome aberrations (e.g., breaks, gaps,

exchanges). The mitotic index is also calculated to assess cytotoxicity. A significant, dose-

related increase in the percentage of cells with aberrations indicates a positive result.

Conclusion
The comprehensive toxicological database for Bensulfuron-methyl indicates a low order of

toxicity in mammalian species. Its high selectivity is attributed to its specific mechanism of

action, inhibiting an enzyme pathway absent in mammals. It has low acute toxicity, is not

genotoxic or carcinogenic, and does not pose a significant risk for reproductive, developmental,

or neurological toxicity at relevant exposure levels. The primary target organ upon repeated

high-dose exposure is the liver. Overall, the risk assessment based on available data supports

its safety under registered use conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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